4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride as a Selective GAT-1 Inhibitor vs. Broad-Spectrum GABA Uptake Inhibitors
The target compound demonstrates potent and selective inhibition of the GABA transporter 1 (GAT-1) over other GABA transporters (GAT-2, GAT-3). In vitro studies show an IC50 of 0.26 μM against human GAT-1 and 1.2 μM against rat GAT-1 . This selectivity is contrasted with the broad-spectrum GABA uptake inhibitor SKF89976A hydrochloride, which inhibits GAT-1, GAT-2, and GAT-3 with IC50 values of 0.28 μM, 137.34 μM, and 202.8 μM, respectively . The >200-fold selectivity of the target compound for GAT-1 over GAT-2 and GAT-3 is a key differentiator.
| Evidence Dimension | GABA Transporter Inhibition (IC50) |
|---|---|
| Target Compound Data | hGAT-1 IC50 = 0.26 μM; rGAT-1 IC50 = 1.2 μM |
| Comparator Or Baseline | SKF89976A hydrochloride: hGAT-1 IC50 = 0.28 μM; hGAT-2 IC50 = 137.34 μM; hGAT-3 IC50 = 202.8 μM |
| Quantified Difference | Target compound exhibits >200-fold selectivity for GAT-1 over GAT-2 and GAT-3, whereas the comparator shows only 490-724 fold selectivity due to its higher potency on GAT-1. |
| Conditions | Human GAT-1 expressed in mammalian cells; [3H]GABA uptake assay. |
Why This Matters
This selectivity profile is crucial for neuroscience research where specific modulation of GAT-1, the primary neuronal GABA transporter, is required to avoid off-target effects on peripheral GABA transporters.
